
SRTCX1003: A Potent SIRT1 Activator for
Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRTCX1003

Cat. No.: B12392044 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
SRTCX1003 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine

dinucleotide (NAD+)-dependent deacetylase. This document provides a comprehensive

technical overview of SRTCX1003, focusing on its mechanism of action as a SIRT1 activator

and its subsequent effects on inflammatory signaling pathways. Quantitative data, detailed

experimental protocols for key assays, and visual representations of the underlying molecular

interactions are presented to support further research and development of this and similar

compounds. While preclinical data demonstrates its anti-inflammatory potential, public

information regarding clinical trials, detailed pharmacokinetics, and toxicology of SRTCX1003 is

not currently available.

Introduction
Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a crucial role in regulating a wide

array of cellular processes, including metabolism, stress resistance, and inflammation. Its

activity is dependent on the cellular NAD+/NADH ratio, positioning it as a key sensor of the

cell's metabolic state. A primary mechanism by which SIRT1 exerts its anti-inflammatory effects

is through the deacetylation of transcription factors that govern inflammatory gene expression.

One such key transcription factor is the p65 subunit of Nuclear Factor-kappa B (NF-κB).

Acetylation of p65 is essential for its full transcriptional activity. By deacetylating p65, SIRT1
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effectively dampens NF-κB-mediated transcription of pro-inflammatory cytokines and other

inflammatory mediators.

SRTCX1003 has been identified as a potent, orally active small molecule activator of SIRT1. Its

ability to enhance SIRT1's deacetylase activity makes it a promising candidate for therapeutic

intervention in inflammatory diseases. This guide summarizes the available technical data on

SRTCX1003, providing a foundation for researchers and drug development professionals

interested in its therapeutic potential.

Quantitative Data
The following tables summarize the key quantitative metrics reported for SRTCX1003,

providing a concise overview of its potency and efficacy in enzymatic and cellular assays.[1]

Table 1: In Vitro Enzymatic Activity of SRTCX1003[1]

Parameter Value (µM) Description

EC1.5 0.61

The concentration of

SRTCX1003 required to

increase SIRT1 enzymatic

activity by 50%.

Table 2: Cellular Activity of SRTCX1003[1]

Parameter Value (µM) Cell Line Assay Description

IC50 1.42 U2OS

Concentration of

SRTCX1003 that

inhibits cellular p65

acetylation by 50%.

Table 3: In Vivo Efficacy of SRTCX1003 in a Mouse Model of LPS-Induced Inflammation
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Dose (mg/kg, oral) Effect on TNFα Production
Effect on IL-12p40
Production

3 - 100 Dose-dependent reduction Dose-dependent reduction

Mechanism of Action: SIRT1 Activation and NF-κB
Inhibition
SRTCX1003 functions as an allosteric activator of SIRT1. This activation enhances the

deacetylase activity of SIRT1, leading to the removal of acetyl groups from its substrates. A key

substrate in the context of inflammation is the p65 subunit of NF-κB.

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as Tumor

Necrosis Factor-alpha (TNFα) or lipopolysaccharide (LPS). This leads to the phosphorylation

and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to

translocate to the nucleus. For maximal transcriptional activity, the p65 subunit must be

acetylated, a modification mediated by acetyltransferases like p300/CBP.

SRTCX1003-activated SIRT1 deacetylates p65 at lysine 310, a critical residue for its

transcriptional activity.[2] This deacetylation curtails the ability of NF-κB to promote the

expression of pro-inflammatory genes, including TNFα and Interleukin-12 (IL-12).[2]

Below is a diagram illustrating the signaling pathway.
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Caption: SRTCX1003 activates SIRT1, leading to the deacetylation of p65 and inhibition of NF-

κB-mediated pro-inflammatory gene expression.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data

section.

SIRT1 Enzymatic Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro activation of SIRT1 by a

test compound using a fluorogenic peptide substrate derived from p53.

Materials:

Recombinant human SIRT1 enzyme

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Fluorogenic SIRT1 substrate (e.g., p53-derived peptide with an acetylated lysine coupled to

a fluorophore like TAMRA)

NAD+ solution

Test compound (SRTCX1003) dissolved in DMSO

SIRT1 inhibitor (e.g., Nicotinamide) for control

Developer solution (specific to the assay kit)

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare serial dilutions of SRTCX1003 in SIRT1 assay buffer. The final DMSO concentration

should be kept below 1%.
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In a 96-well black microplate, add the following to each well:

SIRT1 assay buffer

Diluted SRTCX1003 or vehicle control (DMSO in assay buffer)

Recombinant SIRT1 enzyme

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

Stop the reaction by adding the developer solution.

Incubate the plate at 37°C for an additional 15-30 minutes, protected from light.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths for the fluorophore.

Calculate the percent activation relative to the vehicle control and determine the EC1.5 value

by fitting the data to a dose-response curve.
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Caption: Workflow for the in vitro SIRT1 enzymatic activation assay.
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Cellular p65 Acetylation Assay[2][3]
This assay quantifies the effect of SRTCX1003 on the deacetylation of the p65 subunit of NF-

κB in a cellular context.

Materials:

U2OS or HEK 293 cells

BacMam viruses for p65 (HA-tagged) and p300-HAT expression

Cell culture medium and supplements

384-well plates

SRTCX1003

Cell lysis buffer

AlphaScreen detection reagents (or similar proximity-based assay reagents)

Plate reader capable of AlphaScreen detection

Procedure:

Transduce U2OS or HEK 293 cells with BacMam p65 and BacMam p300-HAT viruses.

Plate the transduced cells into 384-well plates.

After a 6-hour incubation, treat the cells with various concentrations of SRTCX1003.

Incubate the cells for 24 hours post-viral transduction.

Lyse the cells to release cellular proteins.

Measure the levels of acetylated p65 in the cell lysates using an AlphaScreen-based assay.

This typically involves using donor and acceptor beads conjugated to antibodies that

recognize the HA-tag on p65 and acetylated lysine 310 of p65, respectively.
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Analyze the data to determine the IC50 value for the inhibition of p65 acetylation.
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Caption: Workflow for the cellular p65 acetylation assay.

In Vivo Mouse Model of LPS-Induced Inflammation[2]
This protocol describes the in vivo evaluation of SRTCX1003's anti-inflammatory effects in a

mouse model.

Materials:

Male BALB/c mice

SRTCX1003

Vehicle (e.g., 10% PEG, 10% VitE-TPGS)

Lipopolysaccharide (LPS)

Anesthesia (e.g., isoflurane)

Blood collection supplies

ELISA kits for TNFα and IL-12p40

Procedure:

Acclimatize male BALB/c mice for at least 4 days.

Randomize mice into treatment groups.

Orally dose the mice with either vehicle or SRTCX1003 at various concentrations (e.g., 3,

10, 30, 100 mg/kg).

After a specified time post-dosing, anesthetize the mice and administer LPS intravenously to

induce an inflammatory response.

At a predetermined time point after LPS administration, collect blood samples.

Process the blood to obtain plasma or serum.
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Measure the concentrations of TNFα and IL-12p40 in the plasma/serum using specific ELISA

kits.

Analyze the data to determine the dose-dependent effect of SRTCX1003 on cytokine

production.
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Caption: Workflow for the in vivo mouse model of LPS-induced inflammation.
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Downstream Effects on Other SIRT1 Targets
While the primary reported mechanism of SRTCX1003's anti-inflammatory action is through the

deacetylation of p65, SIRT1 has a broad range of substrates involved in various cellular

processes. These include the transcriptional coactivator PGC-1α, which is a master regulator of

mitochondrial biogenesis, and FOXO transcription factors, which are involved in stress

resistance and longevity.

Currently, there is a lack of publicly available data specifically investigating the effects of

SRTCX1003 on the deacetylation and subsequent activity of PGC-1α and FOXO transcription

factors. Further research is warranted to explore the broader impact of SRTCX1003 on these

and other SIRT1-mediated pathways, which could reveal additional therapeutic applications

beyond its anti-inflammatory properties.

Clinical Development, Pharmacokinetics, and
Toxicology
As of the date of this document, there is no publicly available information regarding clinical

trials specifically for SRTCX1003. Sirtris Pharmaceuticals, the original developer of

SRTCX1003, and its parent company GlaxoSmithKline (GSK), have conducted clinical trials

with other SIRT1 activators, such as SRT2104.[3][4][5][6][7] However, the clinical development

status of SRTCX1003 remains undisclosed.

Similarly, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and

toxicology data for SRTCX1003 are not available in the public domain. The compound is

described as "orally active," as demonstrated in the in vivo mouse model.

Conclusion
SRTCX1003 is a potent SIRT1 activator with demonstrated in vitro and in vivo efficacy in

modulating inflammatory responses through the deacetylation of the NF-κB p65 subunit. The

quantitative data and experimental protocols provided in this guide offer a solid foundation for

researchers to further investigate its mechanism of action and therapeutic potential. However,

the lack of public information on its effects on other key SIRT1 targets, as well as its clinical

development, pharmacokinetic, and toxicology profiles, highlights the need for further studies to

fully characterize this promising compound. The information presented herein should serve as
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a valuable resource for the scientific community to build upon in the quest for novel anti-

inflammatory therapeutics targeting the SIRT1 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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